N-Methyl-N-phenylthiocarbamoyl chloride
Overview
Description
Gemopatrilat is an experimental drug that was never marketed. It acts as a vasopeptidase inhibitor, inhibiting both angiotensin-converting enzyme and neutral endopeptidase (neprilysin) . This dual inhibition mechanism makes it a unique compound in the field of cardiovascular research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of high-performance liquid chromatography and tandem mass spectrometry for purification and analysis .
Industrial Production Methods: Industrial production methods for gemopatrilat have not been extensively documented due to its status as an experimental drug. the synthesis would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Gemopatrilat undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic processing in the body.
Common Reagents and Conditions: Common reagents used in the reactions involving gemopatrilat include dithiothreitol for reduction and various oxidizing agents for oxidation . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of gemopatrilat include metabolites that are excreted through urine and feces . These metabolites are formed through processes such as S-methylation and amide hydrolysis .
Scientific Research Applications
Mechanism of Action
Gemopatrilat exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase . This dual inhibition leads to elevated levels of natriuretic peptides, promoting natriuresis, diuresis, vasodilation, and reductions in preload and ventricular remodeling . The molecular targets involved include angiotensin-converting enzyme and neutral endopeptidase, both of which are zinc metalloproteases .
Comparison with Similar Compounds
Similar Compounds:
- Omapatrilat
- Cilazapril
- Sacubitril
Uniqueness: Gemopatrilat is unique due to its dual inhibition mechanism, targeting both angiotensin-converting enzyme and neutral endopeptidase . This sets it apart from other compounds like omapatrilat, which also inhibits both enzymes but was not marketed due to safety concerns .
Biological Activity
N-Methyl-N-phenylthiocarbamoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of N-methyl-N-phenylamine with thiophosgene. This reaction typically occurs under anhydrous conditions to prevent hydrolysis, yielding the desired thiocarbamoyl chloride derivative. The general reaction can be summarized as follows:
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds with thiocarbamoyl groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that derivatives of thiocarbamoyl compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.
Table 1: Antimicrobial Activity of this compound Derivatives
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 30 | 50 |
Escherichia coli | 25 | 75 |
Bacillus subtilis | 28 | 100 |
Candida albicans | 22 | 50 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth at relatively low concentrations, suggesting their potential as therapeutic agents.
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promising anticancer properties. Research involving copper and nickel complexes of related thiocarbamoyl compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and K562 (leukemia) cells. The most notable complexes exhibited IC50 values in the micromolar range, indicating potent activity.
Case Study: Cytotoxicity of Thiocarbamoyl Complexes
A study evaluated the cytotoxic effects of copper(II) complexes derived from N-phenylthiocarbamoyl ligands on cancer cell lines:
- HCT116 Cell Line : IC50 = 12 µM
- K562 Cell Line : IC50 = 15 µM
These findings suggest that modifications to the thiocarbamoyl structure can enhance anticancer activity, providing a pathway for further drug development.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially leading to enzyme inhibition or disruption of cellular processes. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.
Properties
IUPAC Name |
N-methyl-N-phenylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGLMSXVIDZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374990 | |
Record name | Methyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19009-45-1 | |
Record name | Methyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19009-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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